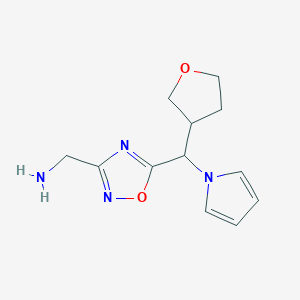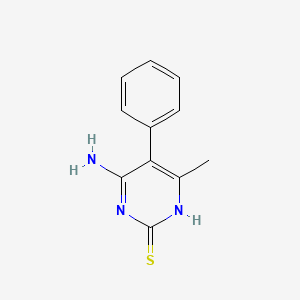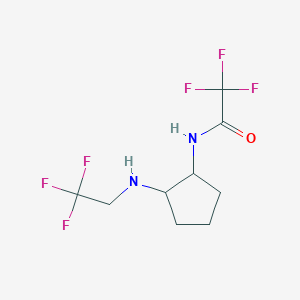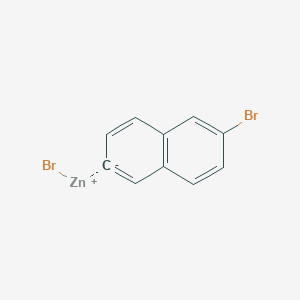
(6-bromonaphthalen-2-yl)zinc bromide,, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-bromonaphthalen-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of (6-bromonaphthalen-2-yl)zinc bromide in THF, a common solvent in organic chemistry due to its ability to dissolve a wide range of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromonaphthalen-2-yl)zinc bromide typically involves the reaction of 6-bromonaphthalene with zinc in the presence of a halogen source, such as bromine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
- Dissolve 6-bromonaphthalene in THF.
- Add zinc powder to the solution.
- Introduce bromine to the mixture slowly while maintaining a low temperature.
- Stir the reaction mixture until the formation of (6-bromonaphthalen-2-yl)zinc bromide is complete.
Industrial Production Methods
On an industrial scale, the production of (6-bromonaphthalen-2-yl)zinc bromide follows similar principles but with enhanced safety measures and automation to handle large quantities of reagents and solvents. The use of continuous flow reactors can improve the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(6-bromonaphthalen-2-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines, alcohols, and thiols, which can replace the bromine atom in substitution reactions.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
The major products formed from reactions involving (6-bromonaphthalen-2-yl)zinc bromide depend on the specific reagents and conditions used. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
(6-bromonaphthalen-2-yl)zinc bromide has several applications in scientific research:
Organic Synthesis: Used to create complex organic molecules through coupling reactions.
Material Science: Employed in the synthesis of novel materials with specific properties.
Pharmaceuticals: Utilized in the development of new drugs and active pharmaceutical ingredients.
Catalysis: Acts as a reagent in catalytic processes to improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism by which (6-bromonaphthalen-2-yl)zinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. In coupling reactions, the zinc atom coordinates with the palladium catalyst, enabling the transfer of the organic group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
(6-chloronaphthalen-2-yl)zinc chloride: Similar in structure but with a chlorine atom instead of bromine.
(6-iodonaphthalen-2-yl)zinc iodide: Contains an iodine atom, which can influence reactivity and selectivity.
(6-fluoronaphthalen-2-yl)zinc fluoride: Fluorine substitution affects the compound’s electronic properties.
Uniqueness
(6-bromonaphthalen-2-yl)zinc bromide is unique due to its specific reactivity profile, which is influenced by the bromine atom. Bromine’s size and electronegativity make it a versatile leaving group in substitution reactions and a suitable partner in coupling reactions.
Properties
Molecular Formula |
C10H6Br2Zn |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
6-bromo-2H-naphthalen-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C10H6Br.BrH.Zn/c11-10-6-5-8-3-1-2-4-9(8)7-10;;/h2-7H;1H;/q-1;;+2/p-1 |
InChI Key |
WNVZEDUQRKGMKT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


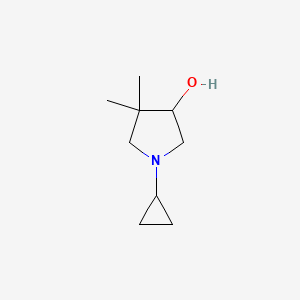
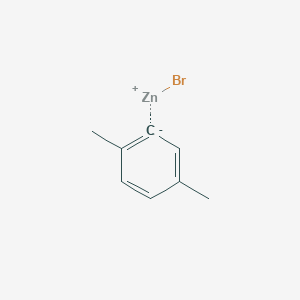
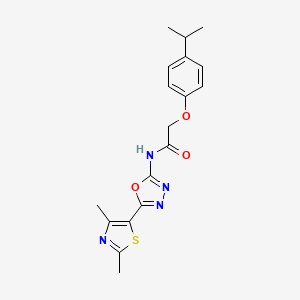
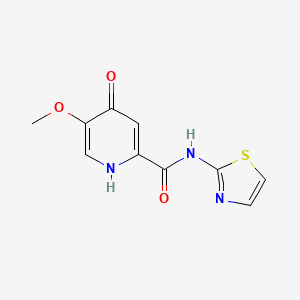

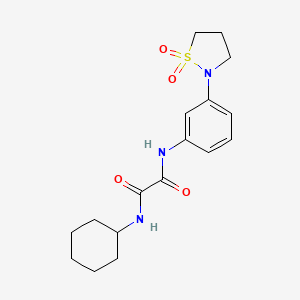
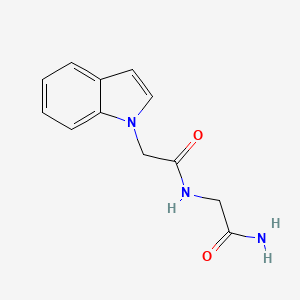
![N'-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methylbenzohydrazide](/img/structure/B14876284.png)
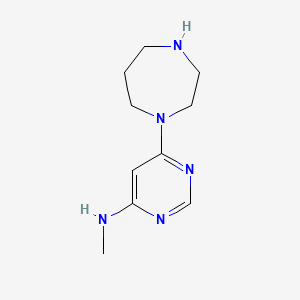
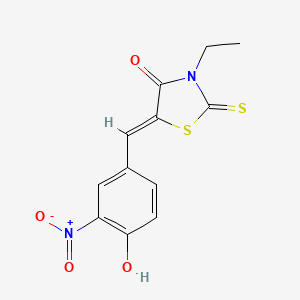
![7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14876289.png)
